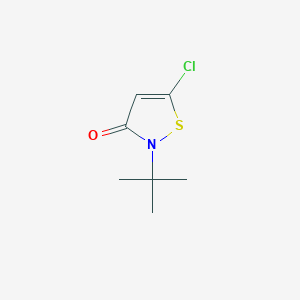

3-(3-Fluorophenyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Fluorophenyl)phenol is a compound that is structurally related to various fluorinated phenolic compounds and Schiff bases that have been synthesized and characterized in recent studies. Although the exact compound of interest is not directly studied in the provided papers, the related compounds offer insights into the potential properties and reactivity of 3-(3-Fluorophenyl)phenol.

Synthesis Analysis

The synthesis of related fluorinated phenolic compounds and Schiff bases typically involves condensation reactions, as seen in the synthesis of oligo-2-[(4-fluorophenyl) imino methylene] phenol using oxidative polycondensation , and the base-catalyzed condensation to form chalcones . These methods suggest

Aplicaciones Científicas De Investigación

Protonation Behavior in Acidic Media

The behavior of phenol and fluorophenol derivatives, including compounds structurally related to 3-(3-Fluorophenyl)phenol, was studied in concentrated sulfuric acid. The research highlighted the protonation predominantly on the oxygen atom, influenced by the H0a acidity function, providing insights into the chemical behavior of these compounds under highly acidic conditions (Koeberg-Telder et al., 2010).

Antitumor Properties

Fluorophenol derivatives have shown promise as antitumor agents. Specifically, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one demonstrated significant inhibitory activity against cancer cell lines, indicating potential applications in cancer treatment. Its efficacy was comparable to established drugs in preclinical models, marking it as a promising candidate for clinical studies (Chou et al., 2010).

Bioremediation Potential

The potential for bioremediation using fluorophenols, including compounds related to 3-(3-Fluorophenyl)phenol, has been explored. A study on the glycosylation of fluorophenols by the marine microalga Amphidinium crassum showed efficient conversion to β-D-glucosides, indicating a possible method for bioremediation of environmental pollutants (Shimoda & Hamada, 2010).

Antibacterial Applications

Compounds containing fluorophenyl groups, akin to 3-(3-Fluorophenyl)phenol, have been synthesized and exhibited promising antibacterial activities, suggesting potential applications in developing new antimicrobial agents (Holla et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

3-(3-fluorophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZUGPINHJHSJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620056 |

Source

|

| Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)phenol | |

CAS RN |

80254-64-4 |

Source

|

| Record name | 3'-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)

![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)